N-(2,1,3-benzothiadiazol-4-yl)-2,5-dimethylfuran-3-carboxamide
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Overview
Description
N-(2,1,3-benzothiadiazol-4-yl)-2,5-dimethylfuran-3-carboxamide is a compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including optoelectronics, photocatalysis, and photodynamic therapy
Preparation Methods
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2,5-dimethylfuran-3-carboxamide typically involves the modification of 4-amino-2,1,3-benzothiadiazole. One common method is the phosphorylation of the amino group . The reaction conditions often include the use of specific reagents and solvents to achieve the desired product. Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and yield of the compound.
Chemical Reactions Analysis
N-(2,1,3-benzothiadiazol-4-yl)-2,5-dimethylfuran-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-(2,1,3-benzothiadiazol-4-yl)-2,5-dimethylfuran-3-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological molecules and its effects on cellular processes. In medicine, researchers are exploring its potential as a therapeutic agent due to its unique chemical properties. Additionally, in industry, it is used in the development of optoelectronic devices and materials .
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to active sites of enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
N-(2,1,3-benzothiadiazol-4-yl)-2,5-dimethylfuran-3-carboxamide can be compared with other benzothiadiazole derivatives, such as N-(2,1,3-benzothiadiazol-4-yl)acetamide and 4,7-bis(4-(N,N-diphenylamino)phenyl)-2,1,3-benzothiadiazole . These compounds share similar structural features but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific combination of benzothiadiazole and furan moieties, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c1-7-6-9(8(2)18-7)13(17)14-10-4-3-5-11-12(10)16-19-15-11/h3-6H,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSKUUMMFCKZTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC=CC3=NSN=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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